N-(2-Ethoxybenzylidene)-4-phenyl-1-piperazinamine
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Overview
Description
N-(2-Ethoxybenzylidene)-4-phenyl-1-piperazinamine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxybenzylidene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 2-ethoxybenzaldehyde and 4-phenyl-1-piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of an acid, such as glacial acetic acid . The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxybenzylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Brominated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticonvulsant and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-Ethoxybenzylidene)-4-phenyl-1-piperazinamine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its Schiff base moiety. This interaction can modulate the activity of these targets, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Ethoxybenzylidene)isonicotinohydrazide
- N-(2-Ethoxybenzylidene)-2-phenoxyacetohydrazide
- N-(2-Ethoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide
Uniqueness
N-(2-Ethoxybenzylidene)-4-phenyl-1-piperazinamine is unique due to its specific structural features, which include the ethoxybenzylidene group and the piperazine ring. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C19H23N3O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(E)-1-(2-ethoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C19H23N3O/c1-2-23-19-11-7-6-8-17(19)16-20-22-14-12-21(13-15-22)18-9-4-3-5-10-18/h3-11,16H,2,12-15H2,1H3/b20-16+ |
InChI Key |
PENLXAINXOJPHR-CAPFRKAQSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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